molecular formula C18H25NO4 B2626343 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate CAS No. 882738-24-1

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate

Cat. No.: B2626343
CAS No.: 882738-24-1
M. Wt: 319.401
InChI Key: UDBQMLYIAIDUCF-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol . It is a piperidine derivative, characterized by the presence of benzyl and tert-butyl groups attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, benzyl chloride, and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The piperidine is first reacted with benzyl chloride to form 1-benzyl piperidine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate has the molecular formula C18H25NO4C_{18}H_{25}NO_4 and a molecular weight of approximately 319.4 g/mol. Its structure features a piperidine ring substituted with benzyl and tert-butyl groups, along with two carboxylate groups at the 1 and 4 positions. This unique arrangement enhances its lipophilicity and bioavailability, making it a candidate for various applications in drug development and synthesis.

Organic Synthesis Applications

Synthesis of Complex Molecules:
This compound is utilized as an intermediate in synthesizing various pharmaceutical compounds. Its ability to undergo chemical transformations allows chemists to create more complex structures efficiently. For example, it can be used to produce (3E,5E)-3,5-bis(2,5-dimethoxybenzylidene)-1-tert-butoxycarbonylpiperidin-4-one (RL197), showcasing its versatility in organic synthesis.

Interaction Studies

Binding Affinity Studies:
Research into the binding affinity of this compound to various receptors is crucial for understanding its mechanism of action. Such studies indicate that modifications in its structure can significantly influence biological interactions, suggesting unique binding profiles that may lead to novel therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

Biological Activity

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a chemical compound with significant implications in pharmaceutical chemistry, particularly as a precursor in the synthesis of various drugs, including fentanyl and its analogs. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₅NO₄
  • Molecular Weight : Approximately 319.4 g/mol
  • CAS Number : 882738-24-1
  • Physical State : White to yellow powder

The compound features a piperidine ring with two carboxylate groups at the 1 and 4 positions, along with a benzyl and a tert-butyl group attached to the nitrogen and carbon atoms, respectively. This unique structural arrangement enhances its lipophilicity and bioavailability compared to similar compounds.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, preliminary findings suggest several pharmacological properties:

  • Central Nervous System Interaction : Compounds with similar piperidine structures have shown potential interactions with neurotransmitter systems, indicating that this compound may also influence central nervous system activity.
  • Synthesis of Bioactive Compounds : It serves as an intermediate in synthesizing bioactive molecules, including opioids like fentanyl. The implications of its use in opioid synthesis have raised concerns regarding its contribution to the opioid crisis in North America.

The exact mechanisms of action for this compound remain to be fully elucidated. However, potential pathways include:

  • Receptor Binding : Interaction studies suggest that this compound may exhibit binding affinity to various receptors and enzymes involved in neurotransmission and other biological processes .
  • Pharmacological Effects : Modifications in structure can significantly influence biological interactions. Similar compounds have demonstrated activity against specific biological targets, suggesting that this compound may also possess unique binding profiles.

Comparative Analysis with Related Compounds

To understand the potential biological activity of this compound better, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaNotable Features
1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylateC₁₇H₂₄N₂O₄Contains a piperazine ring instead of piperidine
4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylateC₁₈H₂₅NO₄Different positioning of substituents
N-Boc-piperidine-1-carboxylic acidC₁₃H₁₉NO₃Contains a Boc protecting group

The variations in structure among these compounds can lead to different pharmacological profiles and activities.

Case Studies and Research Findings

While specific studies directly focusing on the biological activity of this compound are scarce, related research provides insights into its potential effects:

  • Antiproliferative Activity : Some derivatives of similar piperidine compounds have shown promising results in inhibiting cancer cell growth across various cell lines (IC50 values ranging from 25 to 440 nM) . This suggests that modifications to the structure could yield compounds with significant anticancer properties.
  • CNS Activity : Research indicates that related piperidine derivatives interact with neurotransmitter systems, which could imply similar effects for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or coupling. For example, one protocol involves reacting 4-(iodomethyl)piperidine-1,4-dicarboxylate derivatives with thiols or amines in the presence of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF at 20–100°C. Yields vary significantly (19.52% to 99%) depending on catalysts, solvents, and temperature. For instance, using K₂CO₃ in DMF at 20°C for 18 hours achieved 99% yield, while Cs₂CO₃ at 100°C yielded 24.52% due to side reactions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS

  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for ventilation .
  • Exposure Response : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation by using respirators if powdered forms are handled .
  • Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze proton environments (e.g., tert-butyl group at δ ~1.4 ppm, benzyl aromatic protons at δ ~7.3 ppm) .
  • LCMS : Confirm molecular weight (e.g., m/z 698.8 [M+H]+ observed in intermediate reactions) and purity via retention time .
  • X-ray Crystallography : Resolve regiochemistry of substituents on the piperidine ring, though this requires high-purity crystals .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of this compound be addressed during synthetic modifications?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, tert-butyl groups hinder substitution at the 1-position, favoring reactions at the 4-benzyl carboxylate. Computational modeling (e.g., DFT calculations) predicts transition-state energies to optimize reaction sites. Experimental validation using deuterated analogs or isotopic labeling can track substitution pathways .

Q. What computational tools are effective for predicting reaction pathways and optimizing experimental conditions?

  • Methodological Answer : Quantum chemical software (e.g., Gaussian, ORCA) enables reaction path searches via transition-state analysis. Machine learning platforms (e.g., ICReDD’s workflow) integrate experimental data (e.g., solvent polarity, catalyst loading) to narrow optimal conditions. For instance, modeling the nucleophilic attack of 4-(iodomethyl)piperidine derivatives with thiols identified DMF as superior to DMSO due to lower activation barriers .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how can degradation be mitigated?

  • Methodological Answer :

  • Acidic Conditions : The tert-butyl ester is prone to hydrolysis (e.g., HCl in dioxane cleaves Boc groups). Stabilize by using buffered solutions (pH 6–8) .
  • Oxidative Conditions : Benzyl groups may oxidize to ketones. Add antioxidants (e.g., BHT) or store under argon .
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) showed <5% degradation when stored in amber glass with desiccants .

Q. How should researchers resolve contradictions in reported reaction yields for similar synthetic protocols?

  • Methodological Answer : Contradictions often arise from undocumented variables (e.g., trace moisture, catalyst purity). Systematic analysis includes:

  • Design of Experiments (DoE) : Vary factors like solvent purity, stirring rate, and inert gas flow to identify critical parameters .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Reproducibility Checks : Replicate literature methods with controlled variables (e.g., anhydrous DMF, freshly distilled K₂CO₃) to isolate yield discrepancies .

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBQMLYIAIDUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 5 L flange flask was charged 1-benzyloxycarbonylpiperidine-4-carboxylic acid 20 (200 g, 759.6 mmol) in DCM (500.0 mL) followed by additional DCM (2.000 L), t-butanol (140.8 g, 181.7 mL, 1.899 mol) and DMAP (46.40 g, 379.8 mmol). The mixture was cooled on ice/salt/water bath (internal −3.4° C.). 3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine (Hydrochloric Acid (1)) (145.6 g, 759.6 mmol) was added portionwise over 15 mins, with addition funnel rinsed with DCM (500.0 mL). Mixture was stirred on ice bath for approx. 2 h. Ice bath was then removed (internal 3° C.) and allowed to warm to room temperature overnight. Mixture was washed with 5% citric acid (2×500 mL), then saturated NaHCO3 (500 mL), water (500 mL), and organics dried over MgSO4, which was then filtered and concentrated in vacuo to leave product 21 as a viscous light yellow oil which turned to a white solid on standing. (246.1 g, 101%). 1H NMR (500 MHz, DMSO-d6) δ 7.40-7.31 (m, 5H), 5.08 (s, 2H), 3.90 (dt, 2H), 2.93 (br s, 2H), 2.43 (tt, 1H), 1.80-1.76 (m, 2H) and 1.45-1.37 (m, 11H).
Quantity
200 g
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reactant
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500 mL
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181.7 mL
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0 (± 1) mol
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3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine
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145.6 g
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46.4 g
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catalyst
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2 L
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Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid in DCM (0.2 M), 3 eq of tert-butyl. N,N′-diisopropylimidocarbamate were added and the mixture was stirred at RT. After 30 min, a further 1.5 eq of tert-butyl N,N′-diisopropylimidocarbamate were added and the solution stirred for an additional hour. The solution was filtered through a pad of celite and then through a pad of silica gel to give the product (83%); MS (ES+) m/z 320 (M+H)+
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0 (± 1) mol
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reactant
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N,N′-diisopropylimidocarbamate
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reactant
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reactant
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Yield
83%

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